molecular formula C9H6N2S B594061 2H-Thiazolo[5,4-f]indole CAS No. 126581-24-6

2H-Thiazolo[5,4-f]indole

Cat. No.: B594061
CAS No.: 126581-24-6
M. Wt: 174.221
InChI Key: OEHKBSICIDJOMG-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2H-Thiazolo[5,4-f]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-f]indole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thiazolo[5,4-f]indole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and biologically active molecules .

Properties

CAS No.

126581-24-6

Molecular Formula

C9H6N2S

Molecular Weight

174.221

IUPAC Name

2H-pyrrolo[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2

InChI Key

OEHKBSICIDJOMG-UHFFFAOYSA-N

SMILES

C1N=C2C=C3C(=CC=N3)C=C2S1

Synonyms

2H-Pyrrolo[2,3-f]benzothiazole(9CI)

Origin of Product

United States

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